15-Nonacosanol

Catalog No.
S1536807
CAS No.
2764-81-0
M.F
C29H60O
M. Wt
424.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Nonacosanol

CAS Number

2764-81-0

Product Name

15-Nonacosanol

IUPAC Name

nonacosan-15-ol

Molecular Formula

C29H60O

Molecular Weight

424.8 g/mol

InChI

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

KENDAPSPCLAHAG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O

The exact mass of the compound 15-Nonacosanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

15-Nonacosanol is a symmetric, 29-carbon secondary fatty alcohol characterized by a centrally located hydroxyl group (C14-CH(OH)-C14). As a primary constituent of the epicuticular waxes in species such as Arabidopsis thaliana and Brassica oleracea, it plays a foundational role in the formation of highly structured, superhydrophobic plant surfaces [1]. Commercially, it presents as a highly hydrophobic solid powder with a melting point of 83.1–83.8 °C [2]. In industrial and advanced research procurement, 15-nonacosanol is highly valued not merely as a generic long-chain lipid, but as a specialized structural building block for biomimetic self-cleaning coatings, a precise analytical standard for plant metabolic engineering, and a functional ingredient in advanced agrochemical formulations [1].

Substituting 15-nonacosanol with primary long-chain alcohols (such as 1-nonacosanol) or unhydroxylated alkanes (like nonacosane) fundamentally compromises surface self-assembly in materials applications. The exact central positioning of the hydroxyl group on the C29 chain dictates a specific hydrogen-bonding network and crystal packing arrangement, enabling the formation of the complex 3D nanostructures (such as tubules and dendritic platelets) required for the superhydrophobic 'Lotus effect' [1]. Primary alcohols and alkanes tend to form flat, amorphous crusts that fail to achieve contact angles above 150°[1]. Furthermore, substituting with asymmetric secondary alcohols, such as 10-nonacosanol, invalidates enzymatic assays targeting MAH1 (mid-chain alkane hydroxylase) activity, as these isomers are produced by entirely different biosynthetic pathways and exhibit different co-crystallization behaviors [2].

Biomimetic Coating Self-Assembly and Superhydrophobicity

The structural integrity of biomimetic superhydrophobic surfaces depends heavily on the specific crystal morphology dictated by the lipid building block. 15-Nonacosanol actively drives the self-assembly of complex three-dimensional epicuticular wax crystals, such as tubules and platelets, which are essential for achieving extreme water repellency with contact angles exceeding 150° [1]. In contrast, baseline unhydroxylated precursors like nonacosane, or terminal primary alcohols, predominantly crystallize into flat crusts or smooth amorphous layers, resulting in significantly lower contact angles and the loss of self-cleaning properties [1].

Evidence DimensionSurface crystal morphology and water contact angle
Target Compound DataForms complex 3D tubules/platelets yielding superhydrophobic contact angles (>150°).
Comparator Or BaselineNonacosane / 1-Nonacosanol: Forms flat crusts/smooth layers with lower, non-superhydrophobic contact angles.
Quantified Difference>150° contact angle vs. sub-superhydrophobic thresholds, driven by 3D vs. 2D crystal packing.
ConditionsBiomimetic surface coating deposition and self-assembly assays.

Procurement of the exact centrally hydroxylated C29 alcohol is mandatory for materials scientists engineering robust, self-cleaning, and anti-corrosive superhydrophobic surfaces.

Enzymatic Specificity for Metabolic Engineering Assays

In agricultural biotechnology, accurately mapping and engineering plant cuticular wax pathways requires highly specific analytical standards. 15-Nonacosanol is the primary, direct product of the Arabidopsis P450-dependent enzyme MAH1 (mid-chain alkane hydroxylase) [1]. Conversely, the asymmetric isomer 10-nonacosanol is synthesized by distinct monooxygenases specific to the Rosaceae family [1]. Utilizing 15-nonacosanol as the standard ensures accurate quantification of MAH1-mediated carbon-elongation and hydroxylation pathways, which is impossible if generic secondary alcohols or crude wax mixtures are used [1].

Evidence DimensionEnzymatic product specificity and pathway marker
Target Compound DataSpecific product and marker for MAH1 (mid-chain alkane hydroxylase) activity.
Comparator Or Baseline10-Nonacosanol: Marker for distinct Rosaceae-specific P450 monooxygenases.
Quantified DifferenceAbsolute structural specificity required for distinguishing distinct plant lipid biosynthesis pathways.
ConditionsGC-MS quantification of epicuticular wax biosynthesis in transgenic or mutant plant models.

Ag-biotech researchers must procure 15-nonacosanol to accurately validate the metabolic engineering of drought-resistant and pest-resistant crop traits.

Formulation Reproducibility in Physical Pest Deterrents

The physical deterrence of pests, such as the oviposition of Pieris rapae on Brassica crops, is heavily influenced by the micro-roughness of the leaf surface [1]. Formulations utilizing pure 15-nonacosanol allow for the deterministic and reproducible formation of specific crystalline structures that physically disrupt insect adhesion and feeding[1]. In contrast, utilizing crude plant wax extracts introduces variable ratios of alkanes, ketones, and primary alcohols. This variability disrupts crystal uniformity, leading to inconsistent polymorphic structures and unreliable pest deterrence in agricultural applications [1].

Evidence DimensionCrystal uniformity and functional reproducibility
Target Compound DataReproducible, uniform formation of specific functional crystal microstructures.
Comparator Or BaselineCrude epicuticular wax extracts: Variable polymorphism and inconsistent structural formation due to mixed lipid ratios.
Quantified DifferenceHigh structural predictability vs. high batch-to-batch structural variability.
ConditionsApplication of physical pest-deterrent coatings on crop surfaces.

Agrochemical formulators require the pure synthetic or isolated compound to guarantee batch-to-batch consistency in structurally active, non-chemical pest deterrents.

Biomimetic Superhydrophobic Coatings

Essential for materials science applications engineering self-cleaning, anti-fouling, and anti-corrosive surfaces mimicking the 'Lotus effect,' where the specific 3D nanoscale crystal assembly driven by 15-nonacosanol is strictly required [1].

Agricultural Biotechnology and Crop Engineering

Used as a critical analytical standard for quantifying MAH1 enzyme activity and evaluating the success of genetic modifications aimed at enhancing cuticular wax production for drought resistance [2].

Physical Agrochemical Deterrents

Procured for the development of advanced, non-toxic agricultural sprays that form specific crystalline microstructures on leaf surfaces to physically deter insect oviposition and feeding, ensuring formulation reproducibility[3].

Physical Description

Solid

XLogP3

14

Appearance

Powder

Melting Point

83.1-83.8°C

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 08-15-2023

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